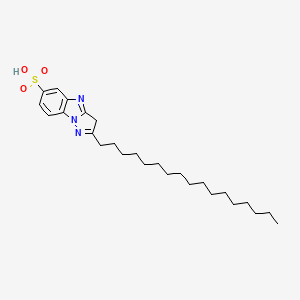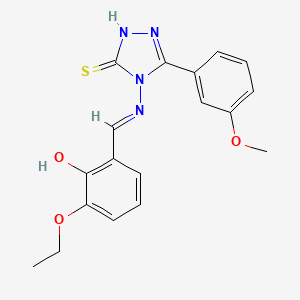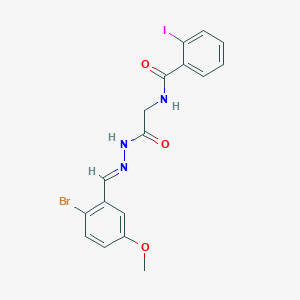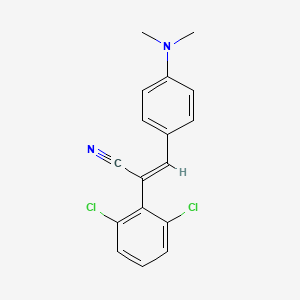
Phosphomycin calcium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Phosphomycin calcium salt can be synthesized both naturally and synthetically. Naturally, it is produced by the bacterium Streptomyces fradiae. Synthetically, it can be prepared through a series of chemical reactions involving the formation of a phosphonic group and an epoxide ring . The industrial production of this compound involves the fermentation of Streptomyces fradiae followed by extraction and purification processes .
Analyse Chemischer Reaktionen
Phosphomycin calcium salt undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions are not commonly associated with this compound due to its stable structure.
Substitution: The compound can undergo substitution reactions, particularly involving the epoxide ring.
Hydrolysis: The epoxide ring can also be hydrolyzed to form a diol product.
Wissenschaftliche Forschungsanwendungen
Phosphomycin calcium salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of phosphonates and epoxides in various chemical reactions.
Biology: Researchers use it to study bacterial cell wall synthesis and the mechanisms of antibiotic resistance.
Wirkmechanismus
Phosphomycin calcium salt exerts its effects by inhibiting the enzyme MurA, which is essential for the first step in peptidoglycan biosynthesis in bacterial cell walls . By blocking this enzyme, this compound prevents the formation of N-acetylmuramic acid, a critical component of the bacterial cell wall, leading to cell lysis and death .
Vergleich Mit ähnlichen Verbindungen
Phosphomycin calcium salt is unique among antibiotics due to its phosphonate structure and its ability to inhibit MurA. Similar compounds include:
Phosphomycin disodium: Another salt form of phosphomycin used for parenteral administration.
Phosphomycin trometamol: A formulation with enhanced bioavailability for oral use.
This compound stands out due to its broad-spectrum activity, low toxicity, and ability to penetrate the blood-brain barrier .
Eigenschaften
Molekularformel |
C3H7CaO4P |
|---|---|
Molekulargewicht |
178.14 g/mol |
InChI |
InChI=1S/C3H7O4P.Ca/c1-2-3(7-2)8(4,5)6;/h2-3H,1H3,(H2,4,5,6); |
InChI-Schlüssel |
XXIDJCLHAMGLRU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(O1)P(=O)(O)O.[Ca] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B12039927.png)

![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12039945.png)




![N'-[(E)-(3-fluorophenyl)methylidene]-1-heptyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B12039974.png)

![N-(1,3-Benzodioxol-5-ylmethyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12039988.png)
![2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12040005.png)

![1-{(E)-[(2Z)-(4-phenyl-1,3-thiazol-2(3H)-ylidene)hydrazinylidene]methyl}naphthalen-2-ol hydrobromide](/img/structure/B12040014.png)

